molecular formula C23H27N3O3S2 B2495753 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 896676-24-7

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2495753
CAS RN: 896676-24-7
M. Wt: 457.61
InChI Key: QFJZMUXKXUNBRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves various strategies. For example, the synthesis and structure-activity relationship of related benzothiazolyl-thiophene sulfonamides show complex synthetic pathways that involve cyclin-dependent kinase inhibitors, highlighting intricate synthesis methods that may apply to our compound of interest (Malmström et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. Such studies reveal unusual binding modes and the importance of water molecules in the interaction with biological targets, which can be critical for understanding the molecular structure of our compound (Malmström et al., 2012).

Chemical Reactions and Properties

Research on similar sulfonamide and benzothiazole derivatives has shown these compounds to participate in a variety of chemical reactions, leading to the formation of complex structures with significant biological activity. For instance, the microwave-assisted synthesis of acridine-acetazolamide conjugates demonstrates the reactivity of such compounds under specific conditions (Ulus et al., 2016).

Physical Properties Analysis

The physical properties of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, such as solubility, melting point, and crystal structure, can be inferred from related compounds. For instance, the crystallization and physical characterization of similar sulfonamide derivatives provide insights into their stability, solubility, and potential for formulating pharmaceuticals (Etsè et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with specific enzymes, potential for inhibitory activity against biological targets, and interactions with metal ions, are crucial for understanding the application scope of these compounds. For example, the inhibitory activity of benzothiazole sulfonamides on carbonic anhydrase isoforms highlights the biochemical relevance of such compounds (Meleddu et al., 2015).

Scientific Research Applications

Benzothiazole Derivatives in Drug Discovery

Benzothiazole derivatives have demonstrated a wide range of biological activities, making them significant in the development of new therapeutic agents. These compounds have been explored for their potential in treating various diseases due to their antimicrobial, antifungal, anticancer, and immunomodulating properties. For instance, studies on 1,4-benzothiazine azole derivatives have highlighted their antifungal and immunomodulating activities, indicating potential applications in developing treatments for fungal infections and enhancing immune responses (R. F. Schiaffella & A. Vecchiarelli, 2001).

Chemical Synthesis and Environmental Applications

Benzothiazole compounds also play a role in chemical synthesis and environmental science. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the utility of benzothiazole derivatives as intermediates in producing metal passivators and light-sensitive materials, reflecting their importance in industrial and environmental applications (Haining Gu et al., 2009).

Anticancer and Antimicrobial Potential

Recent research has delved into the therapeutic potential of benzothiazoles, particularly their anticancer and antimicrobial effects. The structural activity relationship (SAR) and importance of benzothiazole derivatives in medicinal chemistry have been comprehensively reviewed, indicating their role in anti-viral, anti-microbial, anti-diabetic, antitumor, anti-inflammatory, and anti-cancer applications (M. Bhat & S. L. Belagali, 2020). Additionally, advancements in pharmacological activities of benzothiazoles highlight their continuing significance in drug discovery and development (Sumit et al., 2020).

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15-9-10-16(2)21-20(15)24-23(30-21)25-22(27)17-11-13-19(14-12-17)31(28,29)26(3)18-7-5-4-6-8-18/h9-14,18H,4-8H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZMUXKXUNBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

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